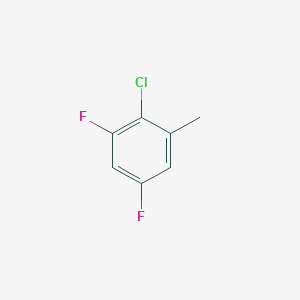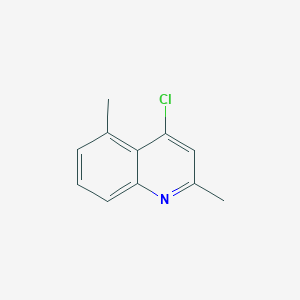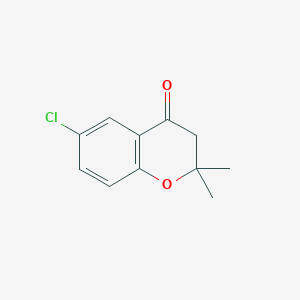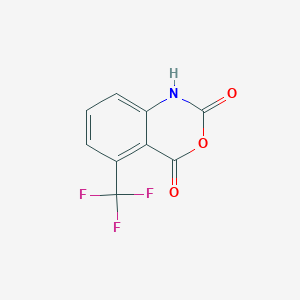
6-(Trifluoromethyl)isatoic anhydride
Overview
Description
6-(Trifluoromethyl)isatoic anhydride is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol . . The compound is characterized by the presence of a trifluoromethyl group attached to the isatoic anhydride structure, which imparts distinct chemical and physical properties.
Mechanism of Action
Mode of Action
It is known that isatoic anhydrides can react with various nucleophiles, forming substituted esters, thio esters, carbamates, and substituted quinolines . This suggests that 6-(Trifluoromethyl)isatoic anhydride may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Preparation Methods
The synthesis of 6-(Trifluoromethyl)isatoic anhydride can be achieved through several methods:
Cyclization of Anthranilic Acids: This method involves the use of phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group.
Catalytic Carbonylation of Anilines: This alternative method utilizes a palladium (II)-catalyzed carbonylation reaction of substituted anilines with carbon monoxide.
Transformation of Phthalic Anhydride Derivatives: This approach involves the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates.
Chemical Reactions Analysis
6-(Trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)isatoic anhydride has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates with various therapeutic properties.
Comparison with Similar Compounds
6-(Trifluoromethyl)isatoic anhydride can be compared with other similar compounds, such as isatin and its derivatives. . Compared to isatin, this compound offers unique properties due to the presence of the trifluoromethyl group, which can enhance the compound’s reactivity and biological activity.
Similar Compounds
- Isatin (2,3-dioxindole)
- 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
- 5-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMPLMCSFKCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508144 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-18-8 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


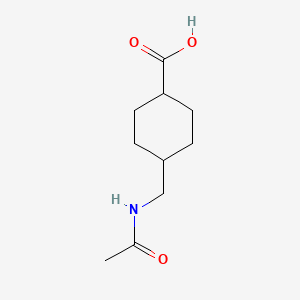
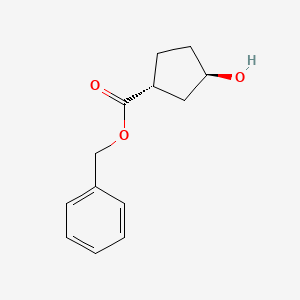
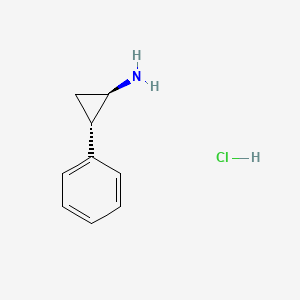

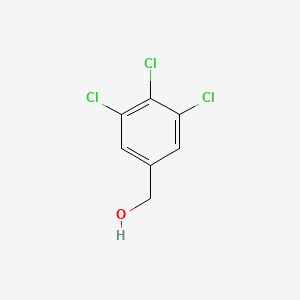
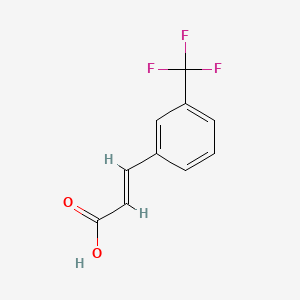
![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)
